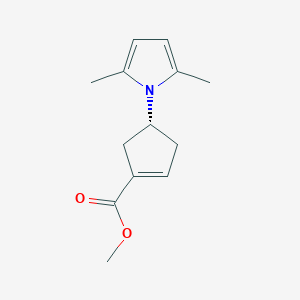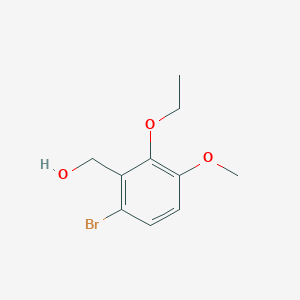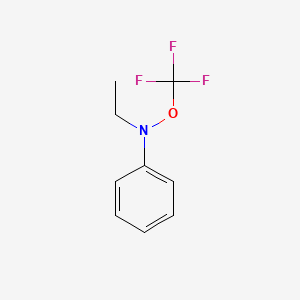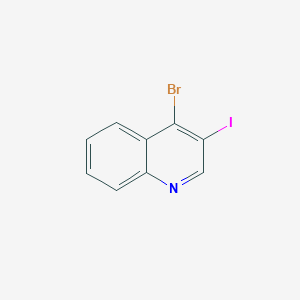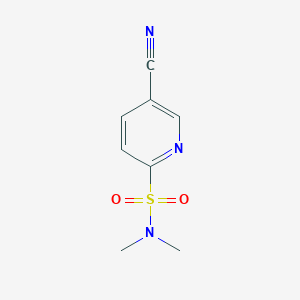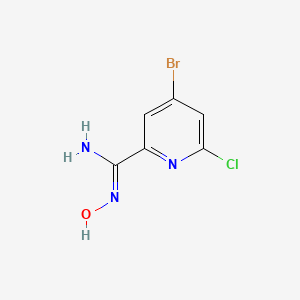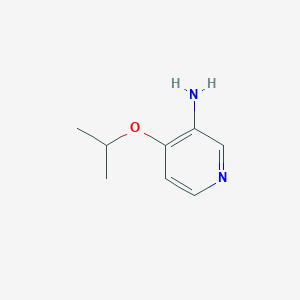![molecular formula C13H10F2O B13003510 (2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol CAS No. 885963-44-0](/img/structure/B13003510.png)
(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of two fluorine atoms on the biphenyl structure and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of biphenyl derivatives using difluoromethylation reagents .
Industrial Production Methods
Industrial production of (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms on the biphenyl structure can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl structure .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on biological systems. The presence of fluorine atoms can influence the compound’s interaction with biological molecules, making it a valuable tool for studying biochemical pathways .
Medicine
In medicine, (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is investigated for its potential therapeutic applications. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorobiphenyl: Similar in structure but lacks the hydroxymethyl group.
4-Fluorobiphenyl: Contains only one fluorine atom on the biphenyl structure.
2,2’-Difluorobiphenyl: Fluorine atoms are positioned differently on the biphenyl structure.
Uniqueness
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the presence of the hydroxymethyl group.
Eigenschaften
CAS-Nummer |
885963-44-0 |
|---|---|
Molekularformel |
C13H10F2O |
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
[3-(2,4-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2 |
InChI-Schlüssel |
YHNJLQVNVWXMEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


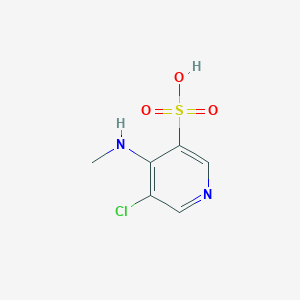
![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)

![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
